![molecular formula C7H9NO2 B3302174 (1-methyl-1H-pyrrol-3-yl)acetic acid CAS No. 915919-88-9](/img/structure/B3302174.png)
(1-methyl-1H-pyrrol-3-yl)acetic acid
Overview
Description
“(1-methyl-1H-pyrrol-3-yl)acetic acid” is a chemical compound with the molecular formula C7H9NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to an acetic acid group . The InChI code for this compound is 1S/C7H9NO2/c1-8-3-2-6(5-8)4-7(9)10/h2-3,5H,4H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 139.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Conductivity Applications
- Synthesis of Organic Conductors: (1H-pyrrol-3-yl)acetic acid derivatives were synthesized, contributing to the development of various poly(pyrrole)s. These polymers displayed notable stability and conductivity, with potential applications in electronics. Some polymers exhibited ionoselective or enantioselective properties, highlighting their versatility in different mediums (Ho-Hoang et al., 1996).
Chemical Synthesis and Structural Studies
- Synthesis of Isoxazolylpyrrolones: Research demonstrated the synthesis of complex structures like [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids using (1H-pyrrol-3-yl)acetic acid, highlighting its role in creating intricate organic compounds (Sakhno et al., 2021).
- Structural Studies of Pyrrole Derivatives: The synthesis of [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and its application in inhibiting enzymes like aldose reductase and protein glycation processes was investigated, showcasing potential medical applications (Anagnostou et al., 2002).
Potential Pharmacological Applications
- Analgesic Activity of Derivatives: Pyrrole derivatives, including those structurally related to (1H-pyrrol-3-yl)acetic acid, were synthesized and evaluated for their analgesic properties. Some derivatives showed promising results, indicating potential use in pain relief (Danchev et al., 2006).
Future Directions
properties
IUPAC Name |
2-(1-methylpyrrol-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-3-2-6(5-8)4-7(9)10/h2-3,5H,4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYCFHGCGWNFNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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